![molecular formula C14H14N4S B5884402 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5884402.png)
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (IPP) is a heterocyclic compound that has been widely studied due to its potential applications in scientific research. The compound is synthesized through a multi-step process and has been shown to have various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a CDK2 inhibitor involves binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of the retinoblastoma protein (Rb), which is necessary for progression through the cell cycle. Inhibition of CDK2 by this compound leads to cell cycle arrest and apoptosis in cancer cells (Li et al., 2015).
The mechanism of action of this compound as an anti-inflammatory agent involves inhibition of the NF-κB signaling pathway. This compound inhibits the phosphorylation and degradation of IκBα, which leads to the inhibition of NF-κB activation and subsequent production of pro-inflammatory cytokines and chemokines (Liu et al., 2017).
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its CDK2 inhibition and anti-inflammatory properties, this compound has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. It has also been shown to have anti-angiogenic effects, which may contribute to its anti-cancer properties (Li et al., 2015).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a CDK2 inhibitor is its selectivity. It has been shown to selectively inhibit CDK2 over other CDKs, which may reduce the potential for off-target effects. However, one limitation of this compound is its relatively low solubility in water, which may limit its use in certain experimental settings (Zhang et al., 2016).
List of
Zukünftige Richtungen
1. Investigation of the potential of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine as a therapeutic agent for cancer treatment
2. Development of more efficient and cost-effective synthesis methods for this compound
3. Investigation of the potential of this compound as an anti-inflammatory agent for the treatment of inflammatory diseases
4. Investigation of the potential of this compound as an anti-angiogenic agent for the treatment of cancer
5. Investigation of the potential of this compound as a CDK2 inhibitor for the treatment of other diseases, such as Alzheimer's disease
6. Investigation of the potential of this compound as a lead compound for the development of new CDK2 inhibitors with improved selectivity and potency
7. Investigation of the potential of this compound as a lead compound for the development of new anti-inflammatory agents with improved efficacy and safety
8. Investigation of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans
9. Investigation of the potential of this compound as a tool compound for the study of CDK2 and its role in cancer and other diseases
10. Investigation of the potential of this compound as a tool compound for the study of the NF-κB signaling pathway and its role in inflammation and other diseases.
Conclusion:
This compound is a heterocyclic compound that has potential applications in scientific research. Its CDK2 inhibition and anti-inflammatory properties make it a promising candidate for the development of new therapeutic agents for cancer and inflammatory diseases. Further investigation of its biochemical and physiological effects and its potential as a lead compound for drug development is warranted.
Synthesemethoden
The synthesis of 4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine involves a multi-step process that includes the reaction of 2-chloro-5-nitrophenylhydrazine with ethyl acetoacetate to form 2-ethyl-3-(2-chloro-5-nitrophenyl)pyrazolo[3,4-d]pyrimidin-4(5H)-one. This intermediate is then reacted with isopropyl mercaptan to form this compound. The yield of the final product is around 60-70% (Zhang et al., 2016).
Wissenschaftliche Forschungsanwendungen
4-(isopropylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to have potential applications in scientific research. One of the most promising applications is its use as a selective inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is a key regulator of the cell cycle and is overexpressed in many types of cancer. Inhibition of CDK2 has been shown to induce cell cycle arrest and apoptosis in cancer cells (Li et al., 2015).
This compound has also been shown to have potential as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines and chemokines by macrophages and has been shown to reduce inflammation in animal models (Liu et al., 2017).
Eigenschaften
IUPAC Name |
1-phenyl-4-propan-2-ylsulfanylpyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S/c1-10(2)19-14-12-8-17-18(13(12)15-9-16-14)11-6-4-3-5-7-11/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDQWKDZWDEGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49642161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

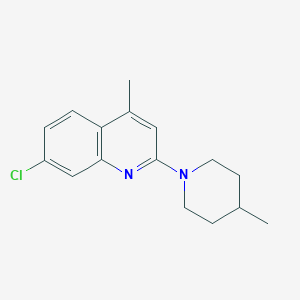
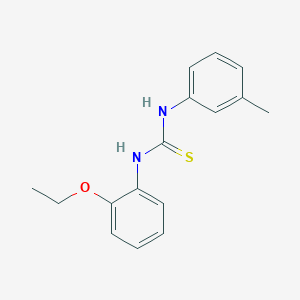
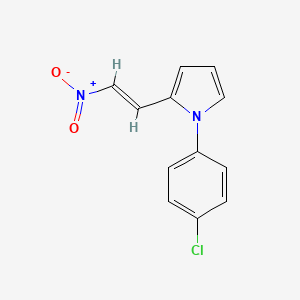
![1-[(5-nitro-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5884353.png)
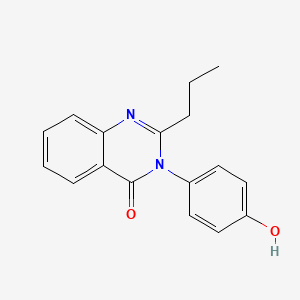
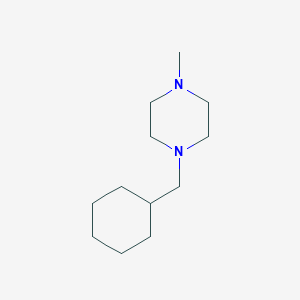
![N-(3-bromophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5884361.png)

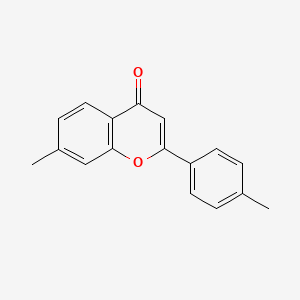


![2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5884409.png)
![2,4-dichloro-N'-[(2-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5884420.png)
